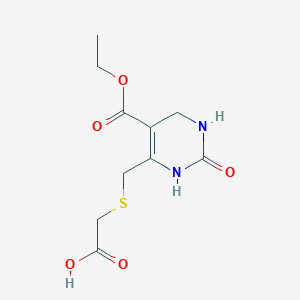
Benzyl 2-hydroxy-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the aromatic ring is substituted with a hydroxyl group at the 2-position and a methoxy group at the 3-position. This compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lipase-catalyzed transesterification reactions. This method offers the advantage of being solvent-free and environmentally friendly. Immobilized lipase B from Candida antarctica (Novozym 435) is often used as the catalyst, and the reaction is carried out in vacuo with fatty alcohols .
化学反応の分析
Types of Reactions
Benzyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound.
科学的研究の応用
Benzyl 2-hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antifungal properties and is used in studies related to fungal inhibition.
Medicine: Research is ongoing to explore its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of benzyl 2-hydroxy-3-methoxybenzoate involves its interaction with cellular components. The hydroxyl and methoxy groups on the aromatic ring contribute to its biological activity. The compound can exert toxic effects on the nervous system of parasites, leading to their death . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
Benzyl 2-hydroxy-6-methoxybenzoate: Similar structure but with the methoxy group at the 6-position.
Methyl 3-methoxysalicylate: A methyl ester derivative with similar functional groups.
Benzyl benzoate: Lacks the hydroxyl and methoxy groups but shares the benzyl ester structure.
Uniqueness
Benzyl 2-hydroxy-3-methoxybenzoate is unique due to the specific positioning of the hydroxyl and methoxy groups on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
benzyl 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
InChIキー |
DUSVPISSQIITNL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
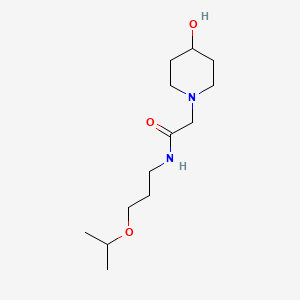
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
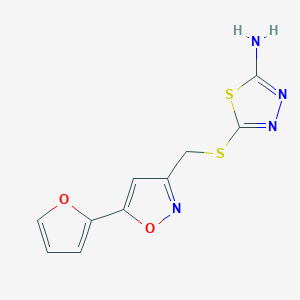
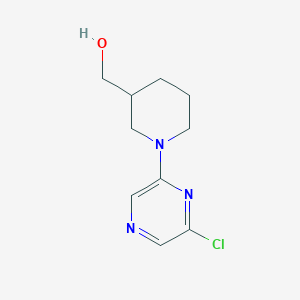

![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
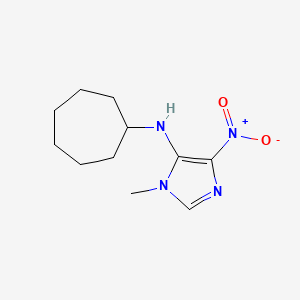
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)


